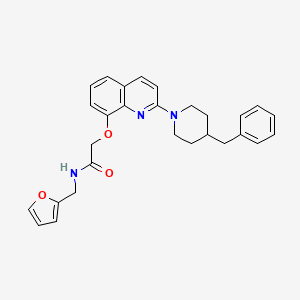

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-12,17,22H,13-16,18-20H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTHTMVBEPYTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CO5)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide likely involves multiple steps, including:

Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

Attachment of the benzyl group: This can be done through alkylation reactions.

Formation of the furan moiety: This could involve cyclization reactions.

Final coupling: The final step would involve coupling the quinoline-piperidine intermediate with the furan moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan moiety.

Reduction: Reduction reactions could target the quinoline or piperidine rings.

Substitution: Various substitution reactions could occur, especially on the benzyl and furan groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic effects. The presence of the piperidine ring is often associated with pain relief in similar compounds, suggesting its potential utility in pain management therapies.

Interaction with Receptors

Molecular docking studies have demonstrated that this compound may effectively bind to specific receptors involved in neurological processes. These interactions could modulate receptor activity, leading to potential therapeutic effects against neurodegenerative diseases such as Alzheimer's.

Inhibition of Cholinesterases

Research has highlighted the potential for this compound to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic activity, which is beneficial in treating conditions like Alzheimer's disease.

Case Study 1: Molecular Docking Analysis

A study on structurally related compounds revealed that modifications in the benzyl group significantly influenced binding affinity to AChE. The findings suggest that the specific arrangement of functional groups in this compound could enhance its inhibitory potency against AChE.

Case Study 2: Structure-Activity Relationship (SAR)

A series of benzylpiperidine derivatives were evaluated for their biological activity against chemokine receptors. SAR studies indicated that introducing various substituents on the piperidine ring improved selectivity and potency as CCR3 antagonists, which may also apply to this compound due to structural similarities.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Structural Differences

The following compounds share the acetamide core but differ in substituents and functional groups:

Functional Implications

- Lipophilicity : The benzylpiperidine group in the target compound likely enhances blood-brain barrier permeability compared to phenyl- or thienyl-substituted analogs.

- Electron Density: The furan and quinoline rings may enable π-π stacking or charge-transfer interactions, similar to OSMI-1’s sulfonamide and thiophene motifs .

- Hydrogen Bonding: Unlike 2-chloro-N-(4-fluorophenyl)acetamide, the target compound’s lack of strong hydrogen-bond donors (e.g., –NH) may reduce intermolecular stabilization .

Biological Activity

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline core, a piperidine ring, and an amide bond, which are commonly associated with bioactive compounds. This article explores its biological activity, focusing on its pharmacological properties, molecular interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 500.04 g/mol. The presence of functional groups such as the quinoline and piperidine rings suggests interactions with various biological targets, potentially influencing neurological processes and exhibiting anti-inflammatory properties.

Anti-inflammatory Properties

Preliminary studies indicate that derivatives of this compound may exhibit significant anti-inflammatory effects. For instance, related compounds in the quinoline series have demonstrated IC50 values ranging from 4.6 µM to 5.0 µM against beta-glucuronidase release, suggesting potent anti-inflammatory capabilities . While specific data for 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is limited, its structural similarities to these derivatives imply potential efficacy in reducing inflammation.

Cytotoxicity and Anticancer Potential

Research on related piperidine and quinoline compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For example, benzoylpiperidine derivatives have exhibited IC50 values ranging from 7.9 µM to 92 µM against human cancer cells . Although direct studies on the specific compound are scarce, its structural components suggest it may possess similar anticancer properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in inflammatory pathways and cancer progression . The docking simulations reveal that the quinoline moiety allows for favorable interactions with target proteins, potentially leading to modulation of their activity.

Case Studies

Several case studies have highlighted the biological activities of structurally similar compounds:

- Quinoline Derivatives : A study demonstrated that certain quinoline derivatives exhibited strong inhibition of COX enzymes (IC50 values <10 µM), indicating their potential as anti-inflammatory agents .

- Piperidine-based Compounds : Research showed that piperidine derivatives could selectively inhibit cancer cell growth while maintaining low cytotoxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide, and how can purification challenges be addressed?

Methodological Answer: The compound’s synthesis likely involves coupling a quinoline core with a benzylpiperidine substituent and an acetamide-linked furanmethyl group. A plausible route includes:

- Step 1: Functionalizing quinoline at the 8-position with an ether linkage via nucleophilic aromatic substitution (e.g., using 2-chloroacetamide intermediates as in and ).

- Step 2: Introducing the 4-benzylpiperidine moiety through Buchwald-Hartwig amination or similar C–N coupling reactions (analogous to methods in ).

- Purification: Normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) is effective for isolating intermediates, while reverse-phase HPLC may resolve final product impurities .

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and intermolecular interactions?

Methodological Answer:

- NMR Spectroscopy: Use , , and 2D NMR (e.g., COSY, HSQC) to confirm substituent positions and hydrogen bonding (e.g., intramolecular C–H···O interactions as observed in ) .

- X-ray Crystallography: Resolve crystal packing and dihedral angles between the quinoline and benzylpiperidine/furan groups (similar to techniques in , which reported dihedral angles of 87.19° for analogous structures) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound, and what parameters should be prioritized?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, focusing on energy barriers for key steps like amination or etherification (as in ’s reaction path search methods) .

- Parameter Prioritization: Optimize solvent polarity, temperature, and catalyst loading using computational screening (e.g., ICReDD’s feedback loop integrating experimental and computational data) .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental yields during synthesis?

Methodological Answer:

- Data Reconciliation: Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted intermediates.

- Sensitivity Analysis: Use statistical experimental design (e.g., factorial design in ) to identify critical variables (e.g., reaction time, reagent stoichiometry) .

- Case Study: reported a 44% yield for a structurally similar compound after iterative chromatography; such empirical adjustments may override purely theoretical predictions .

Q. How can researchers evaluate the compound’s potential biological activity, and what assays are appropriate for initial screening?

Methodological Answer:

- Target Prediction: Use molecular docking to assess affinity for receptors like serotonin or sigma-1 (common targets for piperidine/quinoline hybrids, as in ) .

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays.

- Cellular Uptake: Assess permeability via Caco-2 monolayers or PAMPA (parallel artificial membrane permeability assay).

- Safety Profiling: Preliminary cytotoxicity testing (e.g., MTT assay) and hERG channel binding studies to prioritize lead candidates.

Method Development and Optimization

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- LC-MS/MS: Develop a validated method using a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid). Internal standards (e.g., deuterated analogs) improve precision.

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue homogenates.

Q. How can researchers address stability issues during storage or in biological assays?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation pathways (e.g., amide hydrolysis or furan oxidation).

- Stabilizers: Use antioxidants (e.g., BHT) for furan-containing analogs, and store at -80°C under inert atmosphere .

Data Interpretation and Reporting

Q. What statistical frameworks are suitable for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis: Report 95% confidence intervals for IC/EC values and use ANOVA for multi-group comparisons (as recommended in ’s experimental design principles) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation (as per ’s warnings for chloroacetamide derivatives) .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (aligning with protocols in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.